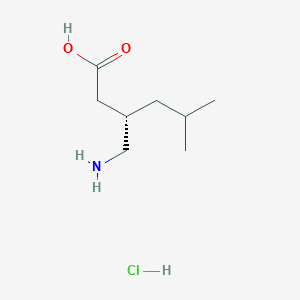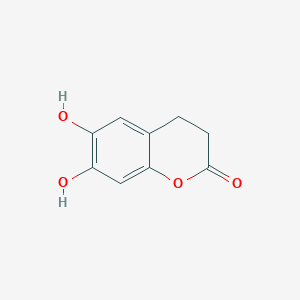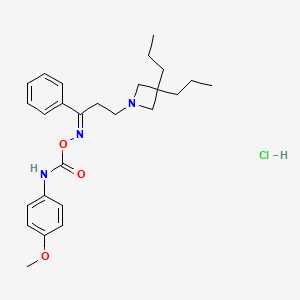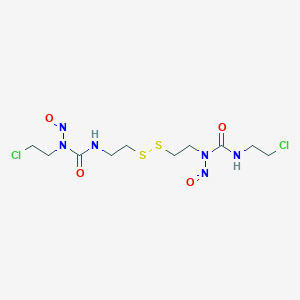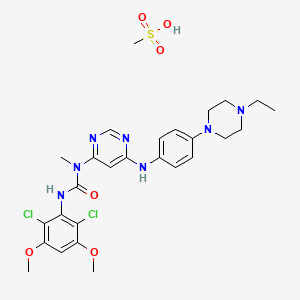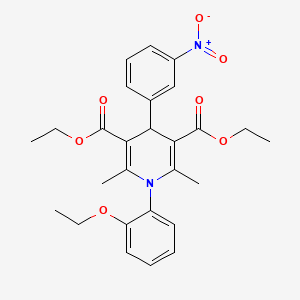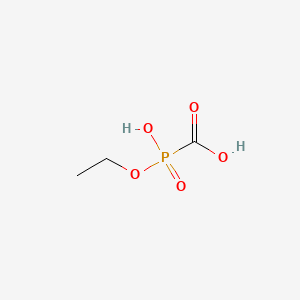
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide is a chemical compound with the molecular formula C3H7O5P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphinecarboxylic acid group, an ethoxy group, and a hydroxy group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be synthesized through several methods. One common method involves the reaction of phosphinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of ethyl diethoxyphosphinylformate as a precursor, which undergoes hydrolysis to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinecarboxylic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with lower oxidation states.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug formulations.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, oxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar structural features but differs in the presence of an ethyl ester group.
Phosphinecarboxylic acid, ethoxyhydroxy-, disodium salt: This compound is a salt form and has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications .
Propriétés
Numéro CAS |
55920-50-8 |
|---|---|
Formule moléculaire |
C3H7O5P |
Poids moléculaire |
154.06 g/mol |
Nom IUPAC |
[ethoxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C3H7O5P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
Clé InChI |
BKWIXPAEQDWSDE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


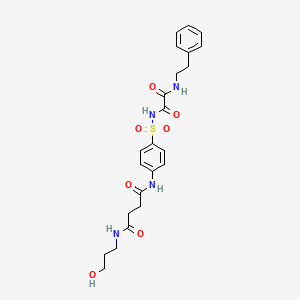


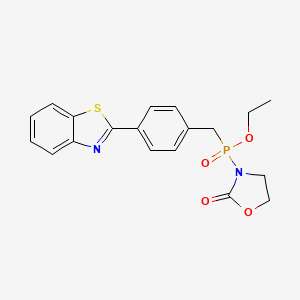

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
